molecular formula C11H16FN3O2S B577463 (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine CAS No. 1282327-18-7

(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine

Cat. No.: B577463
CAS No.: 1282327-18-7
M. Wt: 273.326
InChI Key: FYOKHJKXPMSLJV-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H16FN3O2S and a molecular weight of 273.33 g/mol . This compound features a piperidine ring substituted with a methanamine group and a fluoropyridinylsulfonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: The compound is explored for its use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridinylsulfonyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, its interaction with receptors can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c12-10-4-11(7-14-6-10)18(16,17)15-3-1-2-9(5-13)8-15/h4,6-7,9H,1-3,5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKHJKXPMSLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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